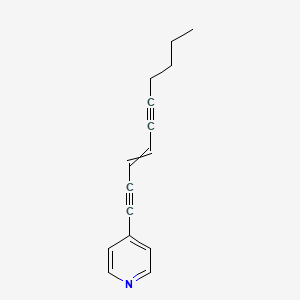
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine is a compound that features a phenylalanine backbone with a 2-fluoro-4-nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with 2-fluoro-4-nitroaniline. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Coupling: DCC, DMAP, dichloromethane
Major Products Formed
Reduction: 2-amino-4-fluorophenyl-L-phenylalanine
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used
Coupling: Peptide chains incorporating the this compound residue
Scientific Research Applications
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be incorporated into peptides and proteins to study their structure and function, particularly in the context of fluorine’s effects on biological systems
Mechanism of Action
The mechanism by which N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and nitro groups can enhance binding affinity and selectivity by influencing the compound’s electronic properties and steric profile .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitroaniline: A precursor in the synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine, used in various chemical reactions.
L-Phenylalanine: The amino acid backbone of the compound, widely used in peptide synthesis and as a dietary supplement.
N-(2-Fluoro-4-nitrophenyl)-glycine: A similar compound with glycine instead of phenylalanine, used in similar applications.
Uniqueness
This compound is unique due to the combination of the phenylalanine backbone with the 2-fluoro-4-nitrophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
634198-79-1 |
|---|---|
Molecular Formula |
C15H13FN2O4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
(2S)-2-(2-fluoro-4-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-12-9-11(18(21)22)6-7-13(12)17-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
VHGFZTRAFZAWSN-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
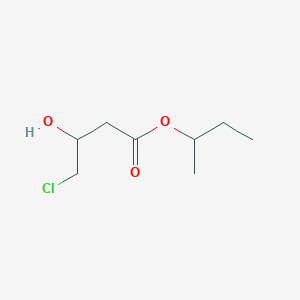
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
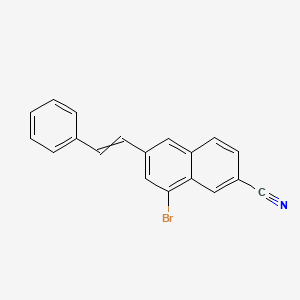
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
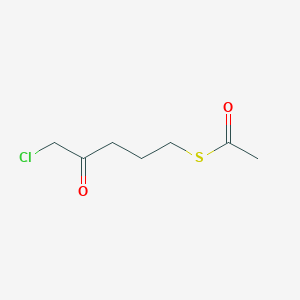
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
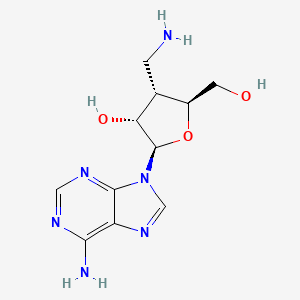
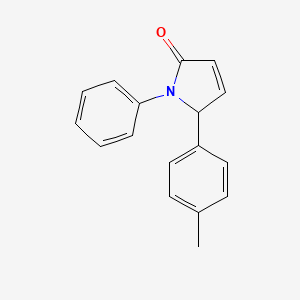

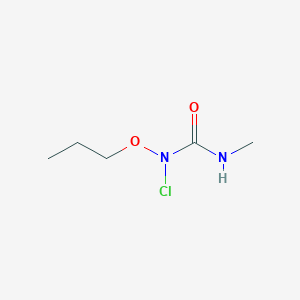
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
